molecular formula C20H17N3O2 B2926852 (Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)acrylonitrile CAS No. 620584-75-0

(Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)acrylonitrile

Cat. No.: B2926852
CAS No.: 620584-75-0
M. Wt: 331.375
InChI Key: YNFJSTFEBAKURV-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)acrylonitrile is a high-purity synthetic compound offered for research use only. It is not intended for human or veterinary diagnostic or therapeutic uses. This acrylonitrile-substituted quinazolinone derivative is designed for biochemical research and screening applications. Compounds within the quinazolinone structural class have been investigated in scientific studies for their potential biological activities, particularly as kinase inhibitors. Its specific molecular architecture suggests potential for targeting specific enzymatic pathways, making it a candidate for use in oncology and signal transduction research. Researchers can utilize this compound for in vitro assays to study cellular proliferation, apoptosis, and mechanism-of-action studies. Please consult the product's Certificate of Analysis for detailed specifications on purity, identity, and stability. Handle all materials in accordance with safe laboratory practices.

Properties

IUPAC Name

(Z)-2-(4-oxo-3H-quinazolin-2-yl)-3-(2-propoxyphenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-2-11-25-18-10-6-3-7-14(18)12-15(13-21)19-22-17-9-5-4-8-16(17)20(24)23-19/h3-10,12H,2,11H2,1H3,(H,22,23,24)/b15-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNFJSTFEBAKURV-QINSGFPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C(/C#N)\C2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)-3-(2-propoxyphenyl)acrylonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazolinone moiety and an acrylonitrile group. The presence of these functional groups is significant for its biological activity.

Structural Formula

The structural representation can be summarized as follows:

  • Quinazolinone Core : This core is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.
  • Acrylonitrile Moiety : This group may contribute to the compound's reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of quinazolinone have been shown to induce apoptosis in cancer cells through various pathways. Notably:

  • Mechanism of Action : The compound may modulate apoptosis regulators such as Bax and Bcl-2, activating both intrinsic and extrinsic apoptosis pathways. This activation leads to the upregulation of initiator caspases (caspase-8 and -9) and executioner caspase-3, resulting in cell cycle arrest in G1 and G2/M phases in colorectal cancer cell lines (LoVo and HCT-116) .

Anti-inflammatory Activity

Quinazolinone derivatives have also been evaluated for their anti-inflammatory properties. For example:

  • COX-2 Inhibition : A related compound demonstrated a COX-2 inhibition rate of 47.1% at a concentration of 20 μM, indicating potential use in treating inflammatory conditions .

Antioxidant Activity

The antioxidant properties of quinazolinone derivatives are noteworthy as well:

  • In Vitro Studies : Various derivatives showed significant antioxidant activity, with structure–activity relationship (SAR) analyses suggesting that specific substituents enhance this activity .

Study 1: Synthesis and Evaluation

A study published in MDPI assessed several new quinazolinone derivatives, including those with similar structures to this compound. The compounds were evaluated for their cytotoxicity against cancer cell lines, revealing promising results in terms of both efficacy and safety profiles .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anticancer effects of quinazolinone derivatives. The study utilized flow cytometry to assess apoptosis induction and found significant increases in caspase activity in treated cancer cells. This suggests that these compounds can effectively trigger programmed cell death mechanisms .

Summary of Findings

Activity Mechanism Reference
AnticancerInduction of apoptosis via caspase activation
Anti-inflammatoryCOX-2 inhibition
AntioxidantModulation of oxidative stress pathways

Comparison with Similar Compounds

Structural and Functional Group Variations

Substituent Position and COX-2 Inhibition

The para-substituent on the phenyl ring in quinazolinone acrylonitriles is critical for COX-2 inhibitory activity. For example:

  • 4-Methoxyphenyl derivative (1c) : Exhibited 47.1% COX-2 inhibition at 20 μM, the highest in its series .
  • 4-Nitrophenyl analog : Showed 27.72% inhibition at 22 μM, highlighting reduced efficacy compared to 1c .

In contrast, the 2-propoxyphenyl group in the target compound introduces steric and electronic effects at the ortho position, which may alter binding affinity. Para-substituents like sulfonamide (e.g., celecoxib) achieve higher potency (80.1% at 1 μM), suggesting that substituent position and polarity significantly modulate activity .

Table 1: COX-2 Inhibition of Quinazolinone Acrylonitriles

Compound Substituent Position % Inhibition (Concentration)
1c Para-methoxy 47.1% (20 μM)
Previous nitro analog Para-nitro 27.7% (22 μM)
Celecoxib Sulfonamide 80.1% (1 μM)
Heterocyclic Core Modifications
  • Benzothiazole analogs : Compounds like 2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile exhibit antioxidant activity surpassing ascorbic acid, attributed to the benzothiazole-triazole moiety .
  • Thiazol derivatives: (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(4-hydroxy-3-nitrophenyl)acrylonitrile (CAS: 476673-42-4) demonstrates how heterocycle substitution (thiazol vs.

Table 2: Antioxidant Activity of Heterocyclic Acrylonitriles

Compound Core Structure Antioxidant Activity (vs. Ascorbic Acid)
5, 6, 17 Benzothiazole Higher
Target compound Quinazolinone Not reported

Stereochemical and Solubility Considerations

  • E vs. Z Isomers : highlights (E)-3-(furan-2-yl)-2-(4-oxoquinazolin-2-yl)acrylonitrile derivatives synthesized for antibacterial testing. The Z-configuration in the target compound may impose distinct spatial constraints, affecting receptor interactions .
  • Solubility Limitations: Poor solubility at ≥50 μM is a common issue in this class, as noted for COX-2 inhibitors in . The 2-propoxyphenyl group’s hydrophobicity may exacerbate this challenge, necessitating formulation optimization .

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